An In-depth Technical Guide to 3-Ethylphenylboronic Acid Pinacol Ester
An In-depth Technical Guide to 3-Ethylphenylboronic Acid Pinacol Ester
Abstract: This technical guide provides a comprehensive overview of 3-ethylphenylboronic acid pinacol ester, a key organoboron intermediate in modern organic synthesis. We delve into its fundamental physicochemical and spectroscopic properties, provide detailed and validated protocols for its synthesis and purification, and explore its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals who utilize cross-coupling chemistry to construct complex molecular architectures. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for both novice and experienced scientists.
Introduction: The Versatility of Pinacol Boronic Esters
Organoboron compounds, particularly boronic acids and their derivatives, are foundational reagents in contemporary organic chemistry. Among these, boronic acid pinacol esters have emerged as exceptionally useful intermediates. The pinacol protecting group confers remarkable stability upon the boronic acid moiety, rendering the compound generally robust to air and moisture, and amenable to chromatographic purification. This increased stability, compared to the corresponding free boronic acids, is a significant tactical advantage in multi-step syntheses.
3-Ethylphenylboronic acid pinacol ester is a member of this valuable class of reagents. It serves as a versatile building block for introducing the 3-ethylphenyl group onto a wide range of molecular scaffolds. Its principal application lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with high efficiency and functional group tolerance. The strategic placement of the ethyl group at the meta-position provides a unique structural motif for tuning the steric and electronic properties of target molecules, a critical aspect in the design of pharmaceuticals, agrochemicals, and advanced materials.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of chemical synthesis. The identity and purity of 3-ethylphenylboronic acid pinacol ester can be unequivocally established through a combination of physical measurements and spectroscopic analysis.
Core Physical and Chemical Data
The fundamental properties of 3-ethylphenylboronic acid pinacol ester are summarized in the table below. These values are essential for handling, reaction setup, and regulatory compliance.
| Property | Value | Source(s) |
| Chemical Name | 2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A |
| Synonym(s) | 3-Ethylphenylboronic acid, pinacol ester | N/A |
| CAS Number | 850355-33-2 | N/A |
| Molecular Formula | C₁₄H₂₁BO₂ | N/A |
| Molecular Weight | 232.13 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [1] |
| Boiling Point | ~110-115 °C at 1 mmHg (Predicted/Typical for analogs) | N/A |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DCM, Ether) | [1] |
Spectroscopic Profile
Spectroscopic data provides the structural fingerprint of the molecule. For a researcher, confirming this fingerprint is a non-negotiable step before proceeding with its use.
-
¹H NMR (Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum (recorded in CDCl₃), the following resonances are expected:
-
~7.6 ppm (m, 2H): Aromatic protons ortho to the boronate ester group.
-
~7.3 ppm (t, 1H): Aromatic proton para to the boronate ester.
-
~7.2 ppm (d, 1H): Aromatic proton ortho to the ethyl group.
-
~2.7 ppm (q, 2H): Methylene protons (-CH₂) of the ethyl group.
-
~1.35 ppm (s, 12H): Methyl protons of the pinacol group.
-
~1.25 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.
-
-
¹³C NMR: The carbon spectrum provides complementary structural information. Key expected shifts include:
-
~145-125 ppm: Resonances for the aromatic carbons. The carbon attached to the boron atom is often broad or not observed due to quadrupolar relaxation.[2]
-
~84 ppm: The quaternary carbons of the pinacol ester group (C(CH₃)₂).
-
~29 ppm: The methylene carbon (-CH₂) of the ethyl group.
-
~25 ppm: The methyl carbons of the pinacol group.
-
~16 ppm: The methyl carbon (-CH₃) of the ethyl group.
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, confirming the molecular weight.
Synthesis and Purification Protocol
While commercially available, 3-ethylphenylboronic acid pinacol ester can be readily synthesized in the laboratory. The most common and reliable method involves a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, known as the Miyaura borylation.[3]
Rationale for Method Selection
The Miyaura borylation is chosen for its high efficiency, excellent functional group tolerance, and operational simplicity compared to traditional methods involving organolithium or Grignard reagents.[4] The use of bis(pinacolato)diboron (B₂pin₂) provides the stable pinacol ester directly. A strong base is generally avoided to prevent competitive Suzuki coupling of the product.[3]
Detailed Experimental Protocol: Miyaura Borylation
Materials:
-
3-Bromoethylbenzene (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium acetate. Flame-dry the apparatus under vacuum and backfill with an inert gas (Argon or Nitrogen). This step is critical as palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add 3-bromoethylbenzene, bis(pinacolato)diboron, and Pd(dppf)Cl₂·CH₂Cl₂.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The solvent must be anhydrous to prevent hydrolysis of the boronic ester.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours. A sample is taken, diluted, and analyzed for the disappearance of the starting aryl bromide.
-
Workup: Cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x). The aqueous washes remove the remaining potassium acetate and other water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to afford the pure 3-ethylphenylboronic acid pinacol ester.[5]
Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of 3-ethylphenylboronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction, enabling the formation of biaryl structures.[6][7]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three fundamental steps, which are intricately linked and dependent on the choice of catalyst, base, and solvent.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, CsF), which activates the boronic ester, forming a more nucleophilic "ate" complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Synthesis of a Biaryl Compound
This protocol provides a robust, self-validating workflow for coupling 3-ethylphenylboronic acid pinacol ester with an aryl bromide.
Objective: Synthesize 4'-methoxy-3-ethyl-1,1'-biphenyl from 4-bromoanisole.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
3-Ethylphenylboronic acid pinacol ester (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equiv)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution (3.0 equiv)
-
Toluene
Experimental Workflow:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromoanisole (1.0 equiv), 3-ethylphenylboronic acid pinacol ester (1.2 equiv), and Pd(PPh₃)₄ (0.02 equiv).
-
Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. The choice of Pd(PPh₃)₄ as the catalyst is common for its reliability, although it is air-sensitive, necessitating the inert atmosphere.
-
Solvent and Base: Add toluene, followed by the 2M aqueous solution of K₂CO₃. The biphasic system requires vigorous stirring to ensure efficient mixing and reaction at the interface.
-
Heating: Heat the mixture to 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Check for the consumption of the starting material using TLC (e.g., 9:1 Hexane:EtOAc). The product will be a new, less polar spot.
-
Workup: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter and concentrate the organic phase. Purify the residue by flash chromatography on silica gel to obtain the pure biaryl product.
-
Characterization: Confirm the identity and purity of the product using NMR and MS, comparing the data to expected values.
Handling, Storage, and Safety
Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: While more stable than free boronic acids, pinacol esters are still sensitive to hydrolysis over long periods. Store in a tightly sealed container under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration is recommended.
-
Safety: 3-Ethylphenylboronic acid pinacol ester may cause skin and eye irritation. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) from the supplier for complete hazard information.
Conclusion
3-Ethylphenylboronic acid pinacol ester stands out as a robust and versatile reagent for the synthesis of complex organic molecules. Its stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists and materials scientists. The protocols and mechanistic insights provided in this guide are designed to empower researchers to confidently and successfully incorporate this building block into their synthetic strategies.
References
-
Wang, L., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]
-
American Elements. 3-Cyanophenylboronic Acid Pinacol Ester. [Link]
- Google Patents. Process for preparing boronic acids and esters in the presence of magnesium metal.
-
The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
-
Organic Syntheses. LITHIUM (TRIMETHYLSILYL)ACETYLIDE-MEDIATED ASYMMETRIC ADDITION OF BORONIC ESTERS TO ALDEHYDES: (R)-1-(1-HYDROXY-2-PROPYNYL)NAPHTHALENE. [Link]
-
The Royal Society of Chemistry. Supporting Information for: A general and efficient copper-catalysed synthesis of arylboronic acid pinacol esters. [Link]
-
ChemBK. Ethylboronic acid pinacol ester. [Link]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
-
The Royal Society of Chemistry. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. [Link]
-
University of Pennsylvania ScholarlyCommons. Catalyst Controlled Site- and Stereoselective Rhodium(II) Carbene C(sp3)-H Functionalization of Allyl Boronates. [Link]
-
ResearchGate. Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in CDCl3. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
